Erbium trinitrate

Descripción general

Descripción

Erbium trinitrate, also known as Erbium (III) nitrate pentahydrate, is used as a chemical intermediate for producing catalysts and related compounds . It is also used as primary and secondary intermediates .

Synthesis Analysis

Erbium trinitrate can be synthesized by dissolving metallic erbium in nitric acid . Another method involves dissolving erbium oxide or hydroxide in nitric acid .Molecular Structure Analysis

The molecular formula of Erbium trinitrate is ErH10N3O14 .Chemical Reactions Analysis

Erbium trinitrate forms pink hygroscopic crystals . It forms crystalline hydrates of the composition . Both erbium (III) nitrate and its crystalline hydrate decompose on heating . The hydrated erbium nitrate thermally decomposes to form ErONO3 and then to erbium oxide .Physical And Chemical Properties Analysis

Erbium trinitrate forms pink hygroscopic crystals . It forms crystalline hydrates of the composition . Both erbium (III) nitrate and its crystalline hydrate decompose on heating . It dissolves in water and EtOH .Aplicaciones Científicas De Investigación

Optical and Electronic Properties

Erbium's Electronic and Optical Characteristics : Erbium, especially in its trivalent state, is notable for its unique electronic and optical properties. These properties make it useful for probing various defects and structures in material systems (Polman, 2001).

Silicon-Compatible Emitters : Erbium (III) tris(8-hydroxyquinoline) (ErQ), a related compound, shows promise for use in silicon technology as a cheap 1.5 µm emitter. This is significant for developing organic electroluminescent diodes (Gillin & Curry, 1999).

Photoluminescent and Magnetic Properties : Certain erbium complexes demonstrate both photoluminescent properties and slow magnetic relaxation, indicating potential for both optical and magnetic applications (Martín‐Ramos et al., 2015).

Material Science and Engineering

Microstructural Study in Helium Bubble Generation : Erbium is used as a storage medium for tritium, and its compounds provide insights into helium bubble generation, important for understanding materials under radiation exposure (Gelles et al., 2007).

Thin Film Fabrication : Erbium-based inorganic–organic hybrid materials are crucial in fabricating thin films for applications like amplifiers, detectors, and OLEDs (Mai et al., 2017).

Enhanced Photovoltaic Performance : Doping titanium dioxide with erbium for solar cells has shown to significantly enhance their photovoltaic performance (Venkatachalam et al., 2019).

Nuclear and Energy Applications

Use in Pressurized Water Reactors : Erbium oxide, a related compound, has been evaluated for use as a burnable absorber in pressurized water reactors, offering potential advantages in nuclear reactor technology (Jonsson, 1990).

Dielectric Properties in Electronics : The dielectric properties of erbium nitrate salt doped materials have been studied, suggesting its use in electronic applications (Said et al., 2006).

Tritium Permeation Barrier Material : Erbium oxide, another compound of erbium, has been investigated as a tritium permeation barrier in fusion reactors, showing different permeabilities based on its crystal phase (Chikada et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

erbium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYGDBANBWOYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

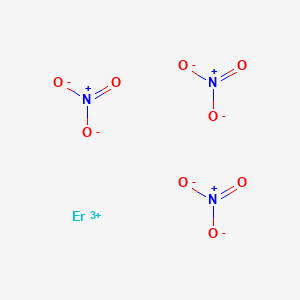

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890647 | |

| Record name | Erbium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals soluble in water; [Hawley] | |

| Record name | Erbium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Erbium trinitrate | |

CAS RN |

10168-80-6 | |

| Record name | Nitric acid, erbium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010168806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, erbium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)